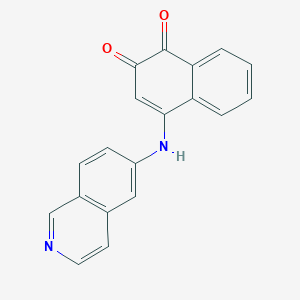
4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione
概要
説明
YZ129 は、特にグリオーマに対して強力な抗癌作用を持つ新規化合物であり、科学界から大きな注目を集めています。グリオーマは、非常に攻撃性の高い脳腫瘍です。 この化合物は、熱ショックタンパク質 90 (HSP90) - カルシニューリン - 活性化 T 細胞核因子 (NFAT) パスウェイの阻害剤として機能し、これは癌細胞の増殖と生存に不可欠です .
準備方法
合成経路と反応条件: YZ129 の合成には、一連の有機反応を通じてコア構造を調製することから始まる、複数の手順が含まれます。正確な合成経路と反応条件は、機密情報であり、公開文献では完全に公開されていません。 生きた癌細胞におけるさまざまなプロトオンコジーン経路を標的とする阻害剤をスクリーニングするために、高含有量イメージングベースの手法が用いられていることは知られています .
工業生産方法: YZ129 の工業生産には、おそらく大規模な有機合成技術が用いられ、高純度と高収率が確保されます。 この化合物は通常、固体形で製造され、低温で保管することで安定性が維持されます .
化学反応の分析
反応の種類: YZ129 は、次のようないくつかのタイプの化学反応を起こします。
酸化: YZ129 は、特定の条件下で酸化されて、さまざまな酸化誘導体を生成する可能性があります。
還元: この化合物は、還元反応を起こすこともできますが、これはあまり一般的ではありません。
置換: YZ129 は、置換反応に参加することができ、その際に、ある官能基が別の官能基に置換されます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 目的の置換に応じて、さまざまな求核剤または求電子剤を使用することができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によりヒドロキシル化またはカルボキシル化された誘導体が生成される可能性があり、置換反応により、さまざまな置換された類似体が生成される可能性があります .
4. 科学研究への応用
YZ129 は、次のものを含め、幅広い科学研究への応用があります。
化学: HSP90-カルシニューリン-NFAT パスウェイとその癌細胞生物学における役割を研究するためのツール化合物として使用されます。
生物学: グリオーマやその他の癌の分子メカニズムを理解するための研究に使用されます。
科学的研究の応用
YZ129 has a broad range of scientific research applications, including:
Chemistry: Used as a tool compound to study the HSP90-calcineurin-NFAT pathway and its role in cancer cell biology.
Biology: Employed in research to understand the molecular mechanisms of glioblastoma and other cancers.
Medicine: Investigated as a potential therapeutic agent for treating glioblastoma, especially in cases where other treatments have failed due to drug resistance
Industry: Potential applications in the pharmaceutical industry for the development of new anti-cancer drugs.
作用機序
YZ129 は、熱ショックタンパク質 90 (HSP90) に直接結合し、カルシニューリンに対するそのシャペロン効果を阻害することで、その効果を発揮します。この阻害により、癌細胞の増殖に関与する重要な転写因子である、活性化 T 細胞核因子 (NFAT) の核移行が阻止されます。 さらに、YZ129 は、低酸素症、解糖、ホスホイノシチド 3 キナーゼ (PI3K) / プロテインキナーゼ B (AKT) / ラパマイシン標的タンパク質 (mTOR) 軸など、他のプロトオンコジーン経路も抑制します .
類似化合物:
ゲルダナマイシン: 抗癌作用を持つ別の HSP90 阻害剤。
17-AAG (17-アリルアミノ-17-デメトキシゲルダナマイシン): 薬理学的特性が改善されたゲルダナマイシンの誘導体。
PU-H71: 強力な抗癌作用を持つプリン骨格 HSP90 阻害剤。
YZ129 の独自性: YZ129 は、HSP90-カルシニューリン-NFAT パスウェイと他のプロトオンコジーン経路の両方を阻害するという二重の阻害作用があるため、ユニークです。 このマルチターゲットアプローチは、特に他の治療法が薬剤耐性のために失敗した場合に、グリオーマに対する治療の可能性を高めます .
類似化合物との比較
Geldanamycin: Another HSP90 inhibitor with anti-cancer properties.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
PU-H71: A purine-scaffold HSP90 inhibitor with potent anti-cancer activity.
Uniqueness of YZ129: YZ129 is unique due to its dual inhibition of the HSP90-calcineurin-NFAT pathway and other proto-oncogenic pathways. This multi-targeted approach enhances its therapeutic potential against glioblastoma, particularly in cases where other treatments have failed due to drug resistance .
生物活性
4-(Isoquinolin-6-ylamino)naphthalene-1,2-dione is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name: this compound
- Molecular Formula: C15H12N2O2
- Molecular Weight: 252.27 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets and induce various biochemical pathways. Its mechanism of action may involve:
- Induction of Apoptosis: Similar compounds have shown the ability to induce programmed cell death in cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels .
- Inhibition of Tubulin Polymerization: The compound may inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis in cancerous cells .
- Electrophilic Character: Its ability to form covalent bonds with biological macromolecules can lead to significant alterations in cellular functions .
Anticancer Properties
Research indicates that derivatives of naphthoquinones, including this compound, exhibit potent anticancer properties. Studies have shown that these compounds can:
- Induce apoptosis in various cancer cell lines.
- Cause cell cycle arrest at specific phases (e.g., G2/M phase) through disruption of microtubule dynamics .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | TBD | Induces apoptosis via ROS and tubulin inhibition |
| 5-Amino-6-nitro-1,3-benzodioxole | HeLa | 10 | Mitochondrial depolarization |
| Lawsone | MCF7 | 15 | Topoisomerase II inhibition |
Antimicrobial Activity
Naphthoquinone derivatives have also been studied for their antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | Disruption of cell membrane integrity |
| Juglone | Escherichia coli | 20 | ROS generation |
Case Studies
-
Case Study on Anticancer Activity : A study evaluated the effects of various naphthoquinone derivatives on A549 lung cancer cells. The results indicated that compounds similar to this compound significantly reduced cell viability through apoptosis induction.
"The treatment led to a marked increase in ROS levels and a decrease in mitochondrial membrane potential" .
-
Case Study on Antimicrobial Effects : Another investigation focused on the antimicrobial properties against Gram-positive bacteria. The study found that the compound exhibited substantial inhibitory effects on bacterial growth.
"The compound's ability to disrupt bacterial membranes was evident from the leakage of cytoplasmic contents" .
特性
分子式 |
C19H12N2O2 |
|---|---|
分子量 |
300.3 g/mol |
IUPAC名 |
4-(isoquinolin-6-ylamino)naphthalene-1,2-dione |
InChI |
InChI=1S/C19H12N2O2/c22-18-10-17(15-3-1-2-4-16(15)19(18)23)21-14-6-5-13-11-20-8-7-12(13)9-14/h1-11,21H |
InChIキー |
NYDMVPHEEBVAHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC4=C(C=C3)C=NC=C4 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
YZ129; YZ 129; YZ-129 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















